2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC15588135
Molecular Formula: C18H12F3N3OS
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12F3N3OS |
|---|---|
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C18H12F3N3OS/c1-25-12-6-4-11(5-7-12)13-10-17-22-14(15-3-2-8-26-15)9-16(18(19,20)21)24(17)23-13/h2-10H,1H3 |
| Standard InChI Key | WLJNZRKIMJCVPS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₈H₁₂F₃N₃OS, with a molar mass of 375.4 g/mol. Its IUPAC name, 2-(4-methoxyphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, reflects its substitution pattern: a methoxyphenyl group at position 2, a thiophene ring at position 5, and a trifluoromethyl group at position 7 of the pyrazolo[1,5-a]pyrimidine scaffold. Key identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |
| InChIKey | WLJNZRKIMJCVPS-UHFFFAOYSA-N |
| PubChem CID | 2753816 |
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene and methoxyphenyl moieties contribute to π-π stacking and hydrogen-bonding interactions, respectively .
Synthetic Methodologies
Core Scaffold Construction
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via condensation of 3-aminopyrazoles with electrophilic alkynes. For trifluoromethylated derivatives, ethyl 4,4,4-trifluoro-2-butynoate serves as a key building block, enabling regioselective formation of the 7-CF₃ group . A representative one-pot reaction involves:
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Cyclocondensation: 3-Aminopyrazole reacts with the trifluorinated alkyne at 80–100°C in acetic acid, yielding 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one intermediates .
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Lactam Activation: The C–O bond of the lactam is activated using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate), facilitating nucleophilic substitution at C-5 with amines or thiols .
Functionalization at C-3 and C-5
Substituents at C-3 and C-5 are introduced via sequential cross-coupling and nucleophilic aromatic substitution (SₙAr):
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C-3 Arylation: Suzuki–Miyaura coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) in the presence of Pd(PPh₃)₄ achieves C-3 functionalization .
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C-5 Modification: SₙAr reactions with morpholine or thiophenol derivatives proceed under microwave irradiation (110°C, 12 h), affording 5-amino or 5-thioether derivatives .
Table 1: Representative Synthetic Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | EtO₂CC≡CCF₃, AcOH, 80°C | 65–78 |
| Suzuki Coupling (C-3) | ArB(OH)₂, Pd(PPh₃)₄, dioxane | 85–91 |
| SₙAr (C-5) | R-NH₂, PyBroP, 110°C | 70–88 |
Physicochemical and Pharmacological Properties
Solubility and Stability
Computational and Structural Insights
DFT Calculations
Density functional theory (DFT) studies on similar molecules reveal:
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The pyrazolo[1,5-a]pyrimidine core adopts a planar conformation, facilitating π-stacking with aromatic residues in enzyme active sites .
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The trifluoromethyl group induces a dipole moment (≈2.1 D), polarizing the electron density at C-7 and enhancing electrophilicity .
X-ray Crystallography
Though no crystal structure is available for this specific compound, related 7-CF₃ pyrazolopyrimidines exhibit:
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